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molecular formula C12H13N3 B8359374 N2-methyl-N3-phenylpyridine-2,3-diamine

N2-methyl-N3-phenylpyridine-2,3-diamine

Cat. No. B8359374
M. Wt: 199.25 g/mol
InChI Key: WSAKJYKPYLLCPZ-UHFFFAOYSA-N
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Patent
US08883322B2

Procedure details

N2-methylpyridine-2,3-diamine (11.95 g, 97 mmol), iodobenzene (16.22 ml, 146 mmol), sodium 2-methylpropan-2-olate (13.99 g, 146 mmol), 8,8′-bis(diphenylphosphino)-1,1′-binaphthalene (BINAP) (60.4 g, 97 mmol) with toluene (400 mL) were added to a three necked 1 L round bottom flask. The reaction was degassed with N2 for 20 minutes. Pd2(dba)3 (1.777 g, 1.941 mmol) was added and the reaction mixture was refluxed for 20 h. The reaction mixture was concentrated to dryness. Residue was dissolved in EtOAc. It was not clear solution, but a suspension was obtained and then filtered through a silica gel plug. The desired product was concentrated and recrystallized from DCM/hexanes providing a yield of 6.45 g, 33.3%.
Quantity
11.95 g
Type
reactant
Reaction Step One
Quantity
16.22 mL
Type
reactant
Reaction Step One
Quantity
13.99 g
Type
reactant
Reaction Step One
Name
8,8′-bis(diphenylphosphino)-1,1′-binaphthalene
Quantity
60.4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
1.777 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[C:8]([NH2:9])=[CH:7][CH:6]=[CH:5][N:4]=1.I[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.CC([O-])(C)C.[Na+].C1(P(C2C=CC=CC=2)C2C=CC=C3C=2C(C2C4C(=CC=CC=4P(C4C=CC=CC=4)C4C=CC=CC=4)C=CC=2)=CC=C3)C=CC=CC=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(C)C=CC=CC=1>[CH3:1][NH:2][C:3]1[C:8]([NH:9][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:7][CH:6]=[CH:5][N:4]=1 |f:2.3,5.6.7.8.9|

Inputs

Step One
Name
Quantity
11.95 g
Type
reactant
Smiles
CNC1=NC=CC=C1N
Name
Quantity
16.22 mL
Type
reactant
Smiles
IC1=CC=CC=C1
Name
Quantity
13.99 g
Type
reactant
Smiles
CC(C)(C)[O-].[Na+]
Name
8,8′-bis(diphenylphosphino)-1,1′-binaphthalene
Quantity
60.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C=1C=CC=C2C=CC=C(C12)C1=CC=CC2=CC=CC(=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.777 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was degassed with N2 for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 20 h
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
Residue was dissolved in EtOAc
CUSTOM
Type
CUSTOM
Details
a suspension was obtained
FILTRATION
Type
FILTRATION
Details
filtered through a silica gel plug
CONCENTRATION
Type
CONCENTRATION
Details
The desired product was concentrated
CUSTOM
Type
CUSTOM
Details
recrystallized from DCM/hexanes providing a yield of 6.45 g, 33.3%

Outcomes

Product
Name
Type
Smiles
CNC1=NC=CC=C1NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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